3'-Mercaptoacetaminophen Disulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’-Mercaptoacetaminophen Disulfide is a biochemical compound primarily used for research purposes. It has a molecular formula of C16H16N2O4S2 and a molecular weight of 364.44 . This compound is known for its high purity (98%) and is typically stored at 4°C . It is soluble in DMSO and methanol and has a melting point of 214-216°C .
Preparation Methods
The synthesis of 3’-Mercaptoacetaminophen Disulfide involves the formation of a disulfide bond between two molecules of 3’-Mercaptoacetaminophen. The reaction typically requires an oxidizing agent to facilitate the formation of the disulfide bond. Common oxidizing agents used in this process include hydrogen peroxide (H2O2) and iodine (I2). The reaction is carried out under controlled conditions to ensure the purity and yield of the final product .
Industrial production methods for this compound are not well-documented, as it is primarily used for research purposes. the general principles of disulfide bond formation and purification would apply in an industrial setting.
Chemical Reactions Analysis
3’-Mercaptoacetaminophen Disulfide undergoes several types of chemical reactions, including:
Oxidation and Reduction: The compound can be reduced to its thiol form, 3’-Mercaptoacetaminophen, using reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution Reactions: The thiol group in 3’-Mercaptoacetaminophen can participate in nucleophilic substitution reactions, where it acts as a nucleophile and replaces a leaving group in another molecule.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the disulfide bond yields two molecules of 3’-Mercaptoacetaminophen .
Scientific Research Applications
3’-Mercaptoacetaminophen Disulfide has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 3’-Mercaptoacetaminophen Disulfide involves the formation and cleavage of disulfide bonds. In biological systems, disulfide bonds play a crucial role in maintaining the three-dimensional structure of proteins. The compound can modulate the redox state of proteins by forming or breaking disulfide bonds, thereby affecting protein function and signaling pathways .
Comparison with Similar Compounds
3’-Mercaptoacetaminophen Disulfide can be compared with other disulfide-containing compounds, such as:
Cystine: The oxidized form of cysteine, which also contains a disulfide bond.
Glutathione Disulfide (GSSG): The oxidized form of glutathione, which plays a key role in cellular redox homeostasis.
The uniqueness of 3’-Mercaptoacetaminophen Disulfide lies in its specific structure and applications in research, particularly in the study of redox biology and disulfide bond chemistry .
Properties
IUPAC Name |
N-[3-[(5-acetamido-2-hydroxyphenyl)disulfanyl]-4-hydroxyphenyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4S2/c1-9(19)17-11-3-5-13(21)15(7-11)23-24-16-8-12(18-10(2)20)4-6-14(16)22/h3-8,21-22H,1-2H3,(H,17,19)(H,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKYJNUFUOUFMRJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)O)SSC2=C(C=CC(=C2)NC(=O)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60724598 |
Source
|
Record name | N,N'-[Disulfanediylbis(4-hydroxy-3,1-phenylene)]diacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60724598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1253123-56-6 |
Source
|
Record name | N,N'-[Disulfanediylbis(4-hydroxy-3,1-phenylene)]diacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60724598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.